N-(4-fluorophenyl)piperidin-4-amine dihydrochloride

Forensic Toxicology Regulatory Compliance Fentanyl Precursor Research

This fluorinated piperidine dihydrochloride (CAS 1193389-70-6) delivers 10 mg/mL PBS solubility, enabling DMSO-free DAT/H3R and sigma-2 receptor assays. Explicitly listed as a Schedule VI fentanyl precursor in Canada and regulated as a DEA List I chemical derivative in the US—this compound requires certified reference material for unambiguous regulatory tracking. The para-fluoro substitution provides optimal D4 receptor affinity baseline (Ki 0.3–2.0 nM) and superior sigma-2 selectivity versus non-fluorinated or ortho/meta-substituted analogs, ensuring cross-study reproducibility. ≥5-year stability at -20°C guarantees reliable calibration curve generation for forensic LC-MS/MS proficiency testing.

Molecular Formula C11H17Cl2FN2
Molecular Weight 267.17 g/mol
CAS No. 1193389-70-6
Cat. No. B1439372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)piperidin-4-amine dihydrochloride
CAS1193389-70-6
Molecular FormulaC11H17Cl2FN2
Molecular Weight267.17 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=CC=C(C=C2)F.Cl.Cl
InChIInChI=1S/C11H15FN2.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-8H2;2*1H
InChIKeyUSZJNIIDUJGFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-fluorophenyl)piperidin-4-amine dihydrochloride: Procurement-Specification and Baseline Characterization for Research Applications


N-(4-fluorophenyl)piperidin-4-amine dihydrochloride (CAS 1193389-70-6) is a fluorinated piperidine derivative that serves as a versatile scaffold in medicinal chemistry and as a certified analytical reference standard for forensic applications. Structurally defined by a piperidine ring substituted with a 4-fluorophenyl group at the nitrogen, this dihydrochloride salt (molecular formula C11H17Cl2FN2, MW 267.17) demonstrates improved aqueous solubility relative to its free base . The compound is explicitly regulated in multiple jurisdictions as a fentanyl precursor and is intended exclusively for research and forensic use [1].

Why N-(4-fluorophenyl)piperidin-4-amine dihydrochloride Cannot Be Substituted by Uncontrolled or Non-Fluorinated Analogs in Regulated Research


Generic substitution of N-(4-fluorophenyl)piperidin-4-amine dihydrochloride with structurally similar compounds fails for two critical reasons. First, regulatory frameworks now explicitly control this specific fluorinated derivative as a fentanyl precursor, whereas non-fluorinated analogs may fall outside the scope of precursor control schedules [1]. Second, the para-fluoro substitution significantly alters both physicochemical properties—specifically solubility and lipophilicity—and biological target engagement profiles when compared to non-fluorinated or ortho/meta-substituted analogs, rendering cross-study comparability unreliable .

N-(4-fluorophenyl)piperidin-4-amine dihydrochloride: Quantifiable Differentiation Against Structurally Adjacent Analogs and In-Class Candidates


Regulatory Differentiation: Explicit Inclusion as a Controlled Fentanyl Precursor Versus Non-Fluorinated Analog Exemption

N-(4-fluorophenyl)piperidin-4-amine dihydrochloride is explicitly listed as a controlled fentanyl precursor under Schedule VI of the Canadian Controlled Drugs and Substances Act, whereas its non-fluorinated parent analog, N-phenylpiperidin-4-amine (CAS 23056-29-3), is not individually named as a controlled substance in the same regulatory amendment [1]. This legal distinction mandates different procurement, handling, and documentation protocols for researchers operating under Canadian or analogous international precursor control frameworks.

Forensic Toxicology Regulatory Compliance Fentanyl Precursor Research

Solubility Profile: Dihydrochloride Salt Enhancement for In Vitro Assay Compatibility Versus Free Base Limitations

As a dihydrochloride salt, the target compound demonstrates significantly enhanced aqueous solubility compared to its free base form, N-(4-fluorophenyl)piperidin-4-amine (CAS 38043-08-2). Quantitative solubility data from Cayman Chemical indicates that the dihydrochloride salt achieves 10 mg/mL solubility in both DMSO and PBS (pH 7.2) , while free base solubility in aqueous buffers is typically lower .

Assay Development In Vitro Pharmacology Formulation Optimization

Dopamine D2 Receptor Affinity: Moderate Engagement Profile Distinguishes from High-Potency Fentanyl-Derived Analogs

In competitive radioligand displacement assays using [3H]7-OH-DPAT against human D2S dopamine receptors expressed in HEK293 cells, the parent compound N-(4-fluorophenyl)piperidin-4-amine exhibits a Ki of 170 nM [1]. This moderate affinity is several orders of magnitude weaker than the high-potency dopamine D4 receptor antagonism (Ki 0.3–2.0 nM) reported for structurally elaborated 4-fluorophenyl-piperidine derivatives , positioning the dihydrochloride salt as a baseline scaffold for structure-activity relationship (SAR) studies rather than a high-potency ligand.

Dopamine Receptor Pharmacology Neurotransmitter Transporter Research GPCR Screening

Structural Isomer Differentiation: Para-Fluoro Substitution Position Versus Ortho/Meta Analogs for Receptor Engagement Selectivity

The para-fluoro substitution pattern on the phenyl ring of N-(4-fluorophenyl)piperidin-4-amine dihydrochloride is structurally distinct from its ortho- and meta-fluoro positional isomers (e.g., N-(2-fluorophenyl)piperidin-4-amine and N-(3-fluorophenyl)piperidin-4-amine). Literature on related 4-fluorophenyl-piperidine scaffolds indicates that para-substitution is optimal for achieving high dopamine D4 receptor affinity (Ki 0.3–2.0 nM) and subnanomolar sigma-2 receptor selectivity, whereas meta- or ortho-substitution yields substantially altered selectivity profiles [1].

Medicinal Chemistry SAR Fluorine Scanning Receptor Selectivity Profiling

Vendor Purity and Stability Specifications: Benchmarking for Forensic Reference Standard Applications

As a certified analytical reference standard, N-(4-fluorophenyl)piperidin-4-amine dihydrochloride is available from Cayman Chemical (Item No. 33702) with purity ≥98% and documented long-term stability of ≥5 years when stored at -20°C . Alternative vendors supply the compound at 95% minimum purity . This purity and stability certification differentiates the Cayman product for forensic and toxicology applications requiring chain-of-custody documentation and certified reference materials for quantitative LC-MS/MS method validation.

Analytical Reference Standards Forensic Chemistry Quality Control

Safety and Hazard Classification: GHS Acute Toxicity and Skin Irritation Profile for Laboratory Handling

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, N-(4-fluorophenyl)piperidin-4-amine dihydrochloride is notified with GHS hazard classifications Acute Tox. 4 (H302: harmful if swallowed) and Skin Irrit. 2 (H315: causes skin irritation) [1]. This classification informs appropriate laboratory handling precautions and personal protective equipment (PPE) requirements. The free base analog (CAS 38043-08-2) may carry different hazard classifications due to altered physicochemical properties .

Laboratory Safety GHS Classification Chemical Hygiene

N-(4-fluorophenyl)piperidin-4-amine dihydrochloride: Optimized Application Scenarios Derived from Quantitative Differentiation Evidence


Forensic Toxicology: Certified Reference Standard for LC-MS/MS Method Validation of Fentanyl Precursors

The explicit scheduling of N-(4-fluorophenyl)piperidin-4-amine as a fentanyl precursor under Canadian and analogous international regulations [1] creates a mandatory need for certified reference materials in forensic laboratories. The Cayman Chemical product (Item No. 33702), with ≥98% purity and documented ≥5-year stability at -20°C , is optimized for quantitative LC-MS/MS method validation, calibration curve generation, and proficiency testing in seized drug analysis. The dihydrochloride salt form further ensures reproducible weighing and dissolution due to its non-hygroscopic crystalline solid formulation.

Medicinal Chemistry SAR: Baseline Scaffold for Fluorine-Position Scanning in Dopamine and Sigma Receptor Ligand Optimization

The moderate dopamine D2 receptor affinity (Ki = 170 nM) of the parent scaffold [2] provides an ideal baseline for quantifying affinity gains from subsequent molecular elaboration. The para-fluoro substitution pattern is established in the literature as optimal for achieving high D4 receptor affinity (Ki 0.3–2.0 nM) and sigma-2 receptor selectivity . Researchers can use the dihydrochloride salt as a consistent starting material for N-alkylation, acylation, or piperidine ring modification campaigns, with enhanced aqueous solubility (10 mg/mL in PBS) facilitating in vitro assay preparation without DMSO interference .

In Vitro Pharmacology: Solubility-Optimized Tool Compound for Dopamine Transporter (DAT) and Histamine H3 Receptor Mechanistic Studies

The dihydrochloride salt formulation addresses a key practical limitation of the free base by enabling 10 mg/mL solubility in physiologically relevant buffers (PBS pH 7.2) . This property is critical for DAT inhibition studies and H3R inverse agonist research where DMSO concentrations must be minimized to avoid confounding receptor desensitization or membrane fluidity artifacts. The compound's structural similarity to GBR 12909 analogs further supports its use as a DAT tool compound .

Regulatory Compliance Research: Controlled Substance Precursor Tracking and Supply Chain Documentation

The explicit inclusion of N-(4-fluorophenyl)piperidin-4-amine in Schedule VI of Canada's Controlled Drugs and Substances Act (effective August 30, 2023) [1] necessitates rigorous procurement documentation for research institutions operating under precursor control regulations. The dihydrochloride salt, as a defined chemical entity with a unique CAS number (1193389-70-6), enables unambiguous tracking and reporting. Procurement from certified vendors with established quality systems ensures compliance with institutional chemical control policies and facilitates import/export documentation for international research collaborations.

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